molecular formula C15H24N2O2 B8448740 (S)-N1-((3,4-Dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)methyl)-N1-methylpropane-1,3-diamine

(S)-N1-((3,4-Dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)methyl)-N1-methylpropane-1,3-diamine

Cat. No.: B8448740
M. Wt: 264.36 g/mol
InChI Key: MAPQQNKEQGLJFV-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-N1-((3,4-Dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)methyl)-N1-methylpropane-1,3-diamine: is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N1-((3,4-Dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)methyl)-N1-methylpropane-1,3-diamine involves multiple steps. The process typically starts with the preparation of the bicyclic core, followed by functionalization to introduce the dimethoxy groups. The final step involves the attachment of the N-methylpropane-1,3-diamine moiety. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. Additionally, purification techniques such as chromatography and crystallization are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-N1-((3,4-Dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)methyl)-N1-methylpropane-1,3-diamine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound.

    Substitution: Commonly involves replacing one functional group with another.

Common Reagents and Conditions

Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

(S)-N1-((3,4-Dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)methyl)-N1-methylpropane-1,3-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-N1-((3,4-Dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)methyl)-N1-methylpropane-1,3-diamine involves its interaction with specific molecular targets. It may act as an inhibitor by binding to active sites on enzymes or receptors, thereby modulating their activity. The pathways involved often include signal transduction mechanisms that regulate cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-N1-((3,4-Dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)methyl)-N1-methylpropane-1,3-diamine stands out due to its unique bicyclic structure and the presence of dimethoxy groups, which confer specific reactivity and binding properties. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C15H24N2O2

Molecular Weight

264.36 g/mol

IUPAC Name

N'-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl]-N'-methylpropane-1,3-diamine

InChI

InChI=1S/C15H24N2O2/c1-17(6-4-5-16)10-12-7-11-8-14(18-2)15(19-3)9-13(11)12/h8-9,12H,4-7,10,16H2,1-3H3/t12-/m1/s1

InChI Key

MAPQQNKEQGLJFV-GFCCVEGCSA-N

Isomeric SMILES

CN(CCCN)C[C@H]1CC2=CC(=C(C=C12)OC)OC

Canonical SMILES

CN(CCCN)CC1CC2=CC(=C(C=C12)OC)OC

Origin of Product

United States

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